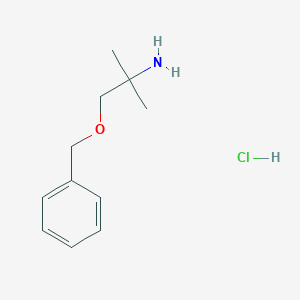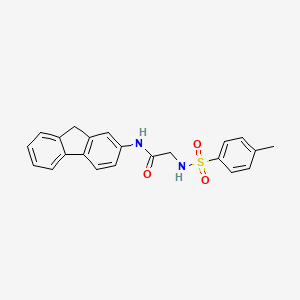
1-Methanesulfonyl-4-(pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-4-(pyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O2S . It is also known by registry numbers ZINC000019787595 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a methanesulfonyl group and a pyridin-2-yl group . The molecular weight is 241.31.Physical and Chemical Properties Analysis
This compound is soluble in DMSO . The molecular weight is 241.31.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 1-Methanesulfonyl-4-(pyridin-2-yl)piperazine and its derivatives have been synthesized through various chemical reactions, demonstrating significant versatility in organic chemistry. For instance, the synthesis of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine through nucleophilic substitution and its characterization by spectroscopic techniques and X-ray crystallography revealed its crystalline structure and the conformation of the piperazine ring (Naveen et al., 2007). Similarly, the novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been explored for antifungal activity, indicating the compound's potential in contributing to new antifungal agents (Darandale et al., 2013).
Chemical Reactions and Catalysis
This compound has also been involved in chemical reactions showcasing its reactivity and application in synthesis. The aromatization of 1,4-dihydropyridines in the presence of methanesulfonic acid/NaNO2/wet SiO2 under both heterogeneous and solvent-free conditions exemplifies its role in oxidation reactions leading to pyridine derivatives (Niknam et al., 2006). Furthermore, stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center has been achieved, showcasing the potential for creating optically pure compounds for further research and development (Uenishi et al., 2004).
Material Science and Engineering
The compound has also found applications in material science, where its structural properties have been leveraged for the development of new materials. The morphology of conductive polyaniline blended with poly(4-vinyl pyridine) has been studied, revealing unique morphological features that could be beneficial for the development of advanced materials with specific electronic properties (Su & Hong, 2001).
Antioxidants and Anti-inflammatory Agents
Additionally, the antioxidant and anti-inflammatory potentials of derivatives of this compound have been explored, showing that these compounds could serve as candidates for the preventive treatment of various diseases, including cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010). Moreover, the synthesis of new derivatives as nitric oxide donor anti-inflammatory agents highlights the compound's therapeutic relevance and potential for drug development (Abdellatif et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methylsulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBIPHWAMIXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)
![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)
![ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2882029.png)


![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
